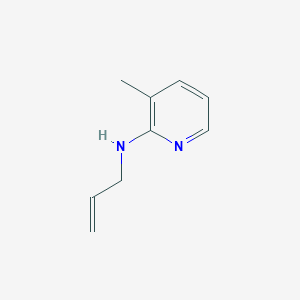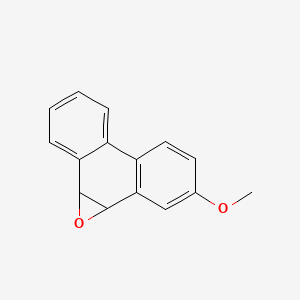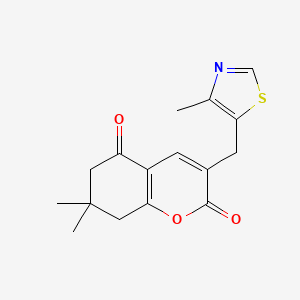![molecular formula C10H7NO B13962048 7H-Furo[2,3-f]indole CAS No. 42424-75-9](/img/structure/B13962048.png)
7H-Furo[2,3-f]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo[2,3-f]indole is a heterocyclic compound that features a fused furan and indole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo[2,3-f]indole typically involves constructing the furan ring based on a functional indole skeleton or forming the indole ring from reactions between anilines and functional furans . One common method includes the use of Tröger’s base derivative-catalyzed one-step one-pot synthesis, which involves a cascade Aldol-[4+1]cycloaddition-intramolecular Ullmann reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step organic synthesis techniques that are scalable for larger production volumes.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Furo[2,3-f]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The reaction centers for electrophilic attack are typically positions 3 and 5 on the indole ring .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of this compound .
Applications De Recherche Scientifique
7H-Furo[2,3-f]indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7H-Furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. Indole derivatives generally exert their effects by binding to multiple receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
- Pyrrolo[3,2-f]indole
- Furo[3,4-b]indole
- Pyrrolo[3,4-b]indole
Comparison: 7H-Furo[2,3-f]indole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties compared to other indole derivatives. For instance, while pyrrolo[3,2-f]indole also undergoes electrophilic substitution at similar positions, the presence of the furan ring in this compound can influence its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
42424-75-9 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
7H-furo[2,3-f]indole |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h2-6H,1H2 |
Clé InChI |
HYNMBMPMHWWUDT-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C1C=C3C(=C2)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
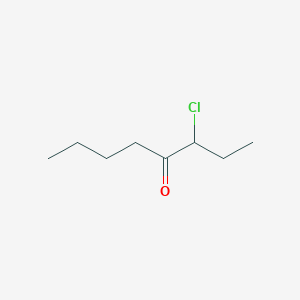
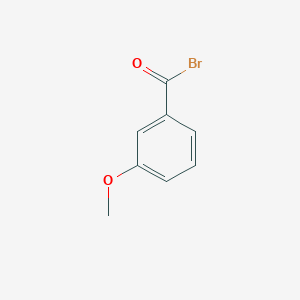
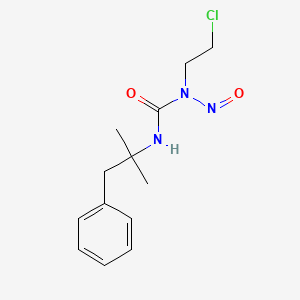

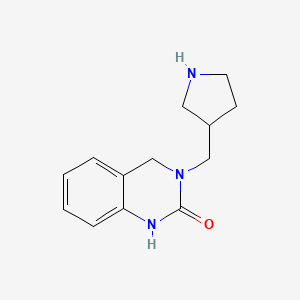

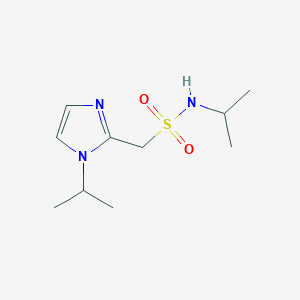
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

